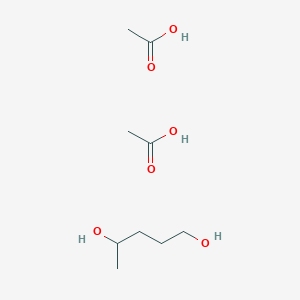
Acetic acid;pentane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;pentane-1,4-diol is a compound that combines the properties of acetic acid and pentane-1,4-diol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its use in vinegar and as a chemical reagent. Pentane-1,4-diol, also known as 1,4-pentanediol, is a diol with the chemical formula C₅H₁₂O₂, commonly used in the production of polymers and resins. The combination of these two compounds results in a versatile chemical with a range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentane-1,4-diol can be achieved through several methods. One common approach involves the esterification of acetic acid with pentane-1,4-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3COOH+HO(CH2)4OH→CH3COO(CH2)4OH+H2O
Industrial Production Methods
Industrial production of this compound often involves the continuous production of 1,4-pentanediol from biomass-based products, such as ethyl levulinate and furfuryl alcohol, using Cu-based catalysts . This method is efficient and sustainable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and periodic acid (HIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Acid catalysts like sulfuric acid (H₂SO₄) or bases like sodium hydroxide (NaOH) are used to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the diol group can yield aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group results in the formation of alcohols.
Substitution: Substitution reactions can produce esters or ethers, depending on the reactants used.
Scientific Research Applications
Acetic acid;pentane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and resins.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving diols and carboxylic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of acetic acid;pentane-1,4-diol involves its interaction with various molecular targets and pathways. The diol group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The carboxylic acid group can undergo ionization, influencing the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: Similar in structure but with one less carbon atom in the diol chain.
1,5-Pentanediol: Similar in structure but with an additional carbon atom in the diol chain.
Ethylene glycol: A shorter diol with only two carbon atoms.
Uniqueness
Acetic acid;pentane-1,4-diol is unique due to its combination of a carboxylic acid and a diol, providing a versatile chemical structure that can participate in a wide range of reactions. This makes it valuable in various applications, from polymer synthesis to biological research .
Properties
CAS No. |
32864-71-4 |
|---|---|
Molecular Formula |
C9H20O6 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
acetic acid;pentane-1,4-diol |
InChI |
InChI=1S/C5H12O2.2C2H4O2/c1-5(7)3-2-4-6;2*1-2(3)4/h5-7H,2-4H2,1H3;2*1H3,(H,3,4) |
InChI Key |
JCNHBFBRJTUVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















